
3-(3-Phenoxyphenyl)propan-1-ol
Vue d'ensemble
Description
3-(3-Phenoxyphenyl)propan-1-ol, also known as PPOH, is an organic compound that belongs to the class of secondary alcohols. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. PPOH has gained significant attention in the scientific community due to its potential applications in various fields such as chemical synthesis, drug discovery, and material sciences.
Applications De Recherche Scientifique
1. Synthesis of Key Intermediate of Phosphonosulfonates (BPH-652) 3-(3-Phenoxyphenyl)propan-1-ol is used in the synthesis of 1-(3-Iodopropyl)-3-phenoxy benzene, a key intermediate in the preparation of phosphonosulfonates such as BPH-652 . This compound has been developed by Bristol-Myers Squibb and has advanced through phase I/II human clinical trials . It potently inhibits S. aureus CrtM, as well as STX biosynthesis in the bacterium .
Chemical Industry
3-(3-Phenoxyphenyl)propan-1-ol is commercially available and can be used in various chemical reactions . It is often used in bulk custom synthesis and manufacturing .
Research Use
This compound is often used in research settings . It is not intended for human or veterinary use, but is used for research purposes.
Chemical Looping
Although not directly mentioned, compounds like 3-(3-Phenoxyphenyl)propan-1-ol could potentially be used in chemical looping processes . These processes are often used in small scale packed-bed reactors .
Propriétés
IUPAC Name |
3-(3-phenoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZMRBRDDGQJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472358 | |
| Record name | Benzenepropanol,3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenoxyphenyl)propan-1-ol | |
CAS RN |
106797-69-7 | |
| Record name | Benzenepropanol,3-phenoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-(3-Phenoxyphenyl)propan-1-ol in pharmaceutical research?
A1: 3-(3-Phenoxyphenyl)propan-1-ol serves as a crucial building block in the multi-step synthesis of phosphonosulfonates, specifically BPH-652 []. The research highlights its role as a key intermediate, implying its importance in accessing the final compound with potential therapeutic applications.
Q2: Can you describe the synthetic route used to produce 3-(3-Phenoxyphenyl)propan-1-ol?
A2: The paper outlines a four-step synthesis of 3-(3-Phenoxyphenyl)propan-1-ol starting from 3-phenoxybenzaldehyde []. First, 3-phenoxybenzaldehyde reacts with malonic acid in the presence of piperidine and pyridine to yield (E)-3-(3-phenoxyphenyl)-2-propenoic acid. This intermediate then undergoes esterification with methanol using p-toluenesulfonic acid as a catalyst. The resulting ester is reduced with sodium borohydride to produce 3-(3-Phenoxyphenyl)propan-1-ol. Finally, iodination with iodine and triphenylphosphine, using potassium iodide and imidazole, yields the desired 1-(3-iodopropyl)-3-phenoxy benzene, a direct derivative of 3-(3-Phenoxyphenyl)propan-1-ol. This efficient synthetic route achieves an overall yield of 55.6% [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



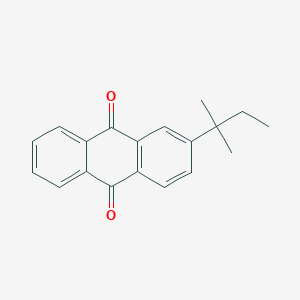
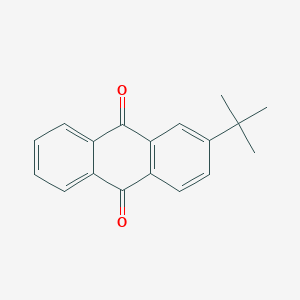
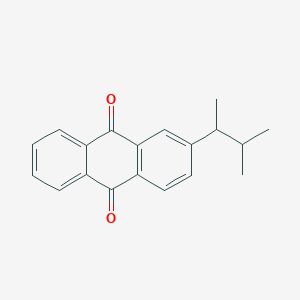
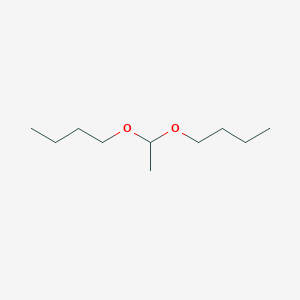


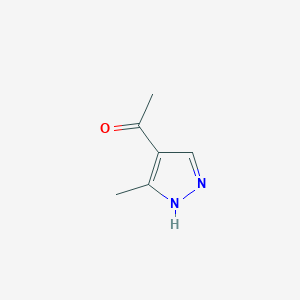
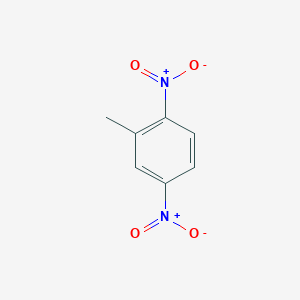


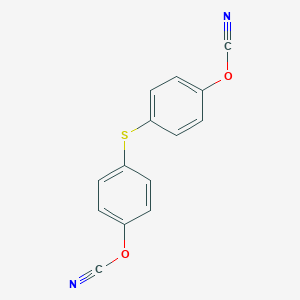
![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)